BenchChemオンラインストアへようこそ!

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol

Medicinal chemistry Lead optimization Fragment-based drug discovery

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol (CAS 109022-77-7) is a racemic tricyclic isoxazoline derivative with the molecular formula C9H13NO2 and molecular weight 167.20 g/mol. The compound belongs to the 3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene scaffold family, which features a rigid norbornane-fused isoxazoline core—a structural motif explored in medicinal chemistry for ion channel modulation and as a conformationally constrained building block for nucleoside analog synthesis.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 109022-77-7
Cat. No. B13470601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol
CAS109022-77-7
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2ON=C3CO
InChIInChI=1S/C9H13NO2/c11-4-7-8-5-1-2-6(3-5)9(8)12-10-7/h5-6,8-9,11H,1-4H2/t5-,6+,8-,9-/m1/s1
InChIKeyKDRNBZOUSSTGAC-HSLWUYEYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol (CAS 109022-77-7): Tricyclic Isoxazoline Methanol Scaffold for Medicinal Chemistry and Building Block Procurement


rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol (CAS 109022-77-7) is a racemic tricyclic isoxazoline derivative with the molecular formula C9H13NO2 and molecular weight 167.20 g/mol [1]. The compound belongs to the 3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene scaffold family, which features a rigid norbornane-fused isoxazoline core—a structural motif explored in medicinal chemistry for ion channel modulation and as a conformationally constrained building block for nucleoside analog synthesis [2]. The primary alcohol (methanol) substituent at the 5-position of the isoxazoline ring provides a versatile synthetic handle for further functionalization, distinguishing this compound from related carboxylic acid, azide, and aryl-substituted analogs within the same scaffold class [3].

Why Generic Isoxazoline or Lactam Building Blocks Cannot Replace rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol (CAS 109022-77-7) in Rigid Scaffold-Dependent Applications


The rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol scaffold cannot be generically substituted by simpler monocyclic isoxazoline-5-methanols or bicyclic lactams such as Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) because the tricyclic norbornane-fused architecture imposes fundamentally different conformational constraints, ring strain, and spatial orientation of the hydroxymethyl group [1]. The isoxazoline ring (containing adjacent O and N atoms) introduces electronic properties and hydrogen-bonding capacity distinct from the γ-lactam of Vince lactam, altering reactivity in cycloaddition, reduction, and nucleophilic substitution pathways [2]. Furthermore, the racemic nature of this compound (as opposed to enantiopure building blocks) offers distinct advantages in achiral synthetic routes or when racemic mixtures are required for impurity reference standards, while the primary alcohol handle provides orthogonal derivatization chemistry compared to the carboxylic acid or azidomethyl analogs within the same tricyclic series [3].

Quantitative Differentiation Evidence for rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol (CAS 109022-77-7) vs. Closest Analogs


Molecular Weight and Steric Profile Comparison: Target Compound vs. 5-Mesityl-Substituted Analog (SN-2, CAS 823218-99-1)

The target compound (CAS 109022-77-7) has a molecular weight of 167.20 g/mol (C9H13NO2), which is 88.16 g/mol lower than the 5-mesityl-substituted analog SN-2 (MW 255.36 g/mol, C17H21NO) [1]. This substantial difference in molecular weight and steric bulk translates to a markedly different physicochemical profile: the target compound has 2 hydrogen bond donors (1 OH + 0 NH) and 3 hydrogen bond acceptors, compared to SN-2 which has 1 HBA and 0 HBD. The smaller size of the target compound places it within fragment-like chemical space (MW < 250 Da), making it suitable for fragment-based drug discovery (FBDD) approaches, whereas SN-2 is a lead-like molecule with demonstrated TRPML3 ion channel activity (EC50 = 1.8±0.13 µM) .

Medicinal chemistry Lead optimization Fragment-based drug discovery

Functional Group Versatility: Primary Alcohol (Target) vs. Carboxylic Acid Analog (rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylic acid)

The target compound features a primary alcohol (CH2OH) at the 5-position, while the direct oxidized analog bears a carboxylic acid (COOH) at the same position. The alcohol offers orthogonal synthetic utility: it can be selectively oxidized to the aldehyde or carboxylic acid on demand, converted to a leaving group (tosylate, mesylate) for nucleophilic displacement, or used directly in Mitsunobu and etherification reactions [1]. In contrast, the carboxylic acid analog (C9H11NO3, MW ~181.19) is limited to amide coupling and esterification pathways. The azidomethyl analog (rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene, C9H12N4O, MW 192.22) provides access to click chemistry but lacks the reversible oxidation/reduction versatility of the alcohol [2]. The target compound thus serves as the most versatile entry point into the tricyclic isoxazoline chemical space, enabling downstream diversification into amines, ethers, esters, aldehydes, and carboxylic acids from a single procurement.

Synthetic chemistry Building block procurement Derivatization

Scaffold Conformational Rigidity: Tricyclic Isoxazoline vs. Monocyclic Isoxazoline-5-methanol Building Blocks

The target compound's tricyclic norbornane-fused isoxazoline scaffold imposes severe conformational restriction on the 5-hydroxymethyl group orientation compared to monocyclic isoxazoline-5-methanol derivatives. In monocyclic 2-isoxazolines, the 5-substituent enjoys significant rotational freedom around the C5–CH2OH bond and ring puckering flexibility. In contrast, X-ray crystallographic studies of structurally related 3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene derivatives reveal that the norbornane fusion locks the isoxazoline ring into a single envelope conformation, with the 5-substituent occupying a well-defined exo orientation relative to the bicyclic framework [1]. This conformational pre-organization can translate into enhanced binding affinity when the scaffold is incorporated into bioactive molecules, as the entropic penalty upon target binding is reduced compared to flexible monocyclic analogs. The related scaffold has been validated in ion channel modulators including SN-2 (TRPML3, EC50 1.8 µM ) and ML2-SA1 (TRPML2, EC50 1.24 µM human [2]), confirming that the rigid tricyclic architecture is compatible with potent biological activity.

Conformational analysis Structure-based drug design Scaffold diversity

Racemic Nature and Physical Form Suitability for Reference Standard and Achiral Intermediate Applications

The target compound is supplied as a racemic mixture of (1R,2S,6S,7S) and (1S,2R,6R,7R) enantiomers [1]. This is a critical differentiation from enantiopure building blocks such as resolved Vince lactam derivatives used in carbovir/abacavir synthesis [2]. For applications in achiral synthetic routes, impurity reference standard preparation, or analytical method development where both enantiomers are expected or where chirality is not relevant to the downstream application, the racemic mixture offers cost advantages and eliminates the need for chiral chromatographic separation. In contrast, the enantiopure (single-enantiomer) 3-oxa-4-azatricyclo scaffold derivatives, when available, command significantly higher procurement costs due to the required resolution steps. The racemic nature also makes this compound suitable as a system suitability standard for chiral HPLC method validation, where both enantiomer peaks are needed to establish resolution parameters.

Impurity profiling Reference standards Process chemistry

Optimal Procurement and Deployment Scenarios for rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol (CAS 109022-77-7)


Fragment-Based Drug Discovery (FBDD) Library Design Using the Rigid Tricyclic Isoxazoline Core

With a molecular weight of 167.20 g/mol, this compound falls squarely within fragment-like chemical space (MW < 250 Da) and offers a highly rigid, three-dimensional scaffold that complements planar aromatic fragments commonly found in commercial libraries. The primary alcohol handle enables rapid parallel derivatization into diverse fragment arrays for screening against TRPML channels or other ion channel targets, leveraging the validated scaffold of SN-2 (TRPML3 EC50 1.8 µM) and ML2-SA1 (TRPML2 EC50 1.24 µM) [1]. The conformational rigidity may enhance hit rates in biophysical screens (SPR, NMR) by reducing entropic penalties upon target binding [2].

Key Intermediate for Isoxazoline-Carbocyclic Nucleoside Analog Synthesis

The tricyclic isoxazoline scaffold can serve as a precursor to conformationally locked carbocyclic aminols, which are valuable intermediates for nucleoside analog synthesis. Reductive cleavage of the N–O bond in the isoxazoline ring, followed by functional group manipulation of the hydroxymethyl group, provides access to amino alcohol building blocks with defined stereochemistry suitable for antiviral nucleoside programs [3]. This application mirrors the established use of Vince lactam in carbovir and abacavir synthesis, but with the isoxazoline oxygen offering distinct chemoselective reduction conditions compared to the lactam carbonyl [4].

Reference Standard for Impurity Profiling of Isoxazoline-Based Drug Candidates

The racemic nature and well-defined tricyclic scaffold of CAS 109022-77-7 make it suitable as a reference marker for HPLC impurity profiling during the development of isoxazoline-based pharmaceuticals (e.g., TRPML modulators, ectoparasiticides). Its chromatographic retention time, UV absorption profile, and mass spectrometric fragmentation pattern can serve as system suitability benchmarks, while its racemic composition provides both enantiomer peaks for chiral HPLC method validation [4].

Scaffold Hopping Starting Point in TRPML Channel Modulator Medicinal Chemistry

Given that both SN-2 (TRPML3 agonist) and ML2-SA1 (TRPML2 agonist) share the 3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene scaffold with different 5-position substituents, this compound represents the minimal pharmacophoric core for systematic SAR exploration. Procurement enables medicinal chemistry teams to build focused libraries by derivatizing the 5-hydroxymethyl group while maintaining the scaffold proven to confer TRPML subtype selectivity (SN-2 shows >16-fold selectivity for TRPML3 over TRPML1 [1]).

Quote Request

Request a Quote for rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.